An In-Depth Technical Guide to (3-Aminocyclopentyl)methanol: A Versatile Chiral Building Block in Drug Discovery
An In-Depth Technical Guide to (3-Aminocyclopentyl)methanol: A Versatile Chiral Building Block in Drug Discovery
This guide provides a comprehensive technical overview of (3-Aminocyclopentyl)methanol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With its stereochemically defined structure, this molecule offers a versatile scaffold for the synthesis of complex and novel therapeutic agents. This document delves into its chemical structure, physicochemical properties, synthesis, and critical applications, particularly in the realm of antiviral and anticancer research.
Introduction: The Strategic Importance of Chiral Scaffolds
In modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, or the "handedness" of a molecule, can profoundly influence its pharmacological and toxicological properties. The use of enantiomerically pure starting materials is therefore a cornerstone of rational drug design, enabling the synthesis of single-enantiomer drugs with enhanced efficacy and safety profiles.[1][2] (3-Aminocyclopentyl)methanol, with its rigid cyclopentane core, two stereocenters, and strategically placed amino and hydroxymethyl functional groups, represents a key intermediate for the construction of a new generation of therapeutics.[1] Its structure provides a robust framework that allows for precise control over the spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.
Chemical Structure and Core Identifiers
The fundamental identity of (3-Aminocyclopentyl)methanol is established by its chemical structure and unique identifiers.
Chemical Structure:
Figure 1: 2D structure of (3-Aminocyclopentyl)methanol.
Core Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₃NO | [3] |
| IUPAC Name | (3-aminocyclopentyl)methanol | [3] |
| CAS Number | 123288-54-0 (unspecified stereochemistry) | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Canonical SMILES | C1CC(CC1CO)N | [3] |
| InChI Key | HVQDOKDLGGYIOY-UHFFFAOYSA-N | [3] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Physical Form | Liquid | [4] |
| XLogP3 | -0.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Purity | Typically >98% (commercial) | [4] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |
Note on Solubility: While specific quantitative solubility data is scarce in the literature, based on its structure containing both a polar amino group and a hydroxyl group, (3-Aminocyclopentyl)methanol is expected to be soluble in polar protic solvents such as methanol, ethanol, and water.[5] Its solubility in nonpolar organic solvents is likely to be limited.
Stereoisomerism: The Key to Biological Specificity
(3-Aminocyclopentyl)methanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans relationship between the amino and methanol groups significantly influences the molecule's conformation and, consequently, its utility in asymmetric synthesis.
| Stereoisomer | CAS Number | Key Features |
| (1R,3S)-(+)-cis | 102099-18-3 | A key chiral building block. |
| (1S,3R)-(-)-cis | Not readily available | Enantiomer of the (1R,3S) isomer. |
| (1R,3R)-trans | Not readily available | |
| (1S,3S)-trans | Not readily available | |
| rac-[(1R,3S)-cis] hydrochloride | 688810-06-2 | Racemic mixture of the cis isomers as a hydrochloride salt.[6] |
The ability to selectively synthesize or resolve these stereoisomers is critical, as different enantiomers of a final drug candidate often exhibit vastly different pharmacological activities.[1][2]
Synthesis and Chiral Resolution: Crafting the Desired Stereoisomer
The synthesis of enantiomerically pure (3-Aminocyclopentyl)methanol is a key challenge and a critical step in its application. While a definitive, detailed experimental protocol for all stereoisomers is not publicly available, synthetic strategies for analogous compounds and general approaches to chiral resolution provide a roadmap.
Representative Synthetic Approach for a Related Chiral Aminocyclopentanol
A patented method for the preparation of the closely related (1R,3S)-3-aminocyclopentanol hydrochloride provides significant insight into a potential synthetic route. This process highlights the use of a hetero-Diels-Alder reaction, stereoselective reduction, and enzymatic resolution.[7]
Conceptual Workflow for Synthesis:
Figure 2: Conceptual workflow for the synthesis of a chiral aminocyclopentanol.
Key Experimental Considerations:
-
Hetero-Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for constructing the cyclopentane ring with initial stereochemical control. The choice of dienophile and catalyst is crucial for yield and selectivity.[7]
-
Stereoselective Reduction: The reduction of a ketone intermediate to the corresponding alcohol is a critical step in establishing the relative stereochemistry of the amino and hydroxyl groups. The choice of reducing agent (e.g., sodium borohydride, L-Selectride®) can significantly influence the diastereoselectivity.[8]
-
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or their derivatives. This method takes advantage of the enzyme's ability to selectively acylate one enantiomer, allowing for the separation of the two.[7]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based columns are frequently employed for the resolution of chiral amines and amino alcohols.[9][10]
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
A classical and scalable method for resolving racemic amines involves the formation of diastereomeric salts with a chiral acid.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic (3-Aminocyclopentyl)methanol in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization.
-
Isolation: Isolate the crystalline salt by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with sodium hydroxide) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched (3-Aminocyclopentyl)methanol with an organic solvent.
-
Purification: Further purification can be achieved by distillation or chromatography.
Applications in Drug Discovery and Development
(3-Aminocyclopentyl)methanol is a valuable precursor for the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues.[11] These compounds mimic natural nucleosides and can act as inhibitors of key viral or cellular enzymes.
Role in the Synthesis of Antiviral Agents
The structural similarity of the cyclopentane core of (3-Aminocyclopentyl)methanol to the ribose sugar in natural nucleosides makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogues with potential antiviral activity. These analogues can be designed to target viral polymerases or reverse transcriptases, thereby inhibiting viral replication.[11][12]
While direct incorporation into an approved drug is not widely documented, the closely related analog, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1] This underscores the pharmaceutical relevance of this class of chiral aminocyclopentane derivatives.
Conceptual Drug Discovery Workflow:
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